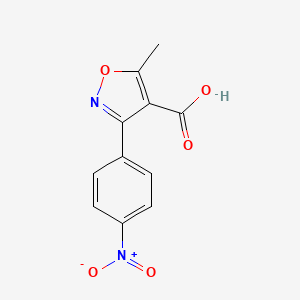

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid

Beschreibung

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid (CAS: 7123-64-0) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 4-nitrophenyl group at position 3, and a carboxylic acid moiety at position 2. The compound is synthesized via nitration of 5-methyl-3-phenylisoxazole-4-carboxylic acid using fuming nitric acid at 0°C, yielding a mixture of regioisomers with the 4-nitrophenyl derivative as a major product . Its structural features make it a valuable intermediate in medicinal chemistry, particularly in the development of amide-based derivatives for pharmacological studies .

Eigenschaften

CAS-Nummer |

7123-64-0 |

|---|---|

Molekularformel |

C11H8N2O5 |

Molekulargewicht |

248.19 g/mol |

IUPAC-Name |

5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H8N2O5/c1-6-9(11(14)15)10(12-18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) |

InChI-Schlüssel |

VFJLIEUAOCAYLH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-3-(4-Nitrophenyl)isoxazol-4-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein übliches Verfahren ist die Reaktion von 4-Nitrobenzaldehyd mit Hydroxylaminhydrochlorid unter Bildung des entsprechenden Oxims, gefolgt von der Cyclisierung mit Essigsäureanhydrid, um den Isoxazolring zu erhalten . Die Reaktionsbedingungen beinhalten häufig das Rückflussköcheln in Methanol oder anderen geeigneten Lösungsmitteln.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Katalysatoren wie Kupfer(I) oder Ruthenium(II) können verwendet werden, um die Cycloadditionsreaktionen zu erleichtern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methyl-3-(4-Nitrophenyl)isoxazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitution durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Metallkatalysatoren.

Reduktion: Es werden Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Die Bedingungen beinhalten häufig starke Basen wie Natriumhydrid oder Kalium-tert-butoxid.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von 5-Methyl-3-(4-Aminophenyl)isoxazol-4-carbonsäure.

Reduktion: Bildung von 5-Methyl-3-(4-Nitrophenyl)isoxazol-4-methanol.

Substitution: Bildung verschiedener substituierter Isoxazol-Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid has been investigated for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that it may exhibit anti-inflammatory and anticancer properties:

- Enzyme Inhibition : The compound shows the ability to inhibit specific enzymes by binding to their active sites, disrupting biological pathways that could lead to therapeutic effects.

- Anti-inflammatory Properties : Studies have suggested its utility in treating conditions characterized by inflammation .

- Anticancer Potential : Preliminary investigations reveal that the compound may inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways .

Synthesis and Production

The synthesis of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid typically involves cyclization reactions from appropriate precursors. Common methods include:

- Cyclization Reactions : Utilizing starting materials such as substituted phenyl compounds.

- Optimized Synthetic Routes : Employing continuous flow reactors to enhance yield and minimize by-products for large-scale production.

Applications in Drug Development

The compound's potential applications extend into drug development, particularly in creating new therapeutic agents:

- Anti-inflammatory Drugs : Its structure allows for modifications that could lead to more effective anti-inflammatory medications .

- Cancer Therapeutics : Given its enzyme inhibition capabilities, it may serve as a lead compound for developing anticancer drugs that target specific pathways involved in tumor growth .

Case Studies

- Anti-inflammatory Research :

- Anticancer Activity :

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s activity and applications are influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparison of Structural and Physicochemical Properties

Key Differences and Implications

Electronic Effects

- Nitro Substituents : The 4-nitrophenyl group is strongly electron-withdrawing, enhancing the electrophilicity of the isoxazole ring. This property may improve binding affinity in enzyme inhibition (e.g., GABA transporters) compared to electron-donating groups like methyl .

- Methyl/Amino Substituents: The p-tolyl (methyl) and 4-aminophenyl groups are electron-donating, which could reduce reactivity but improve solubility.

Biologische Aktivität

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid is with a molecular weight of approximately 248.19 g/mol. The compound features an isoxazole ring structure, which is known for its role in various biological activities. The presence of the nitrophenyl substituent is critical as it enhances the compound's reactivity and interaction with biological targets.

Research indicates that 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid primarily functions as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, disrupting various biological pathways, which can lead to anti-inflammatory and anticancer effects. The nitro group in the structure is believed to influence electron distribution, enhancing these interactions.

Anti-inflammatory Effects

The compound has shown promising results in modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell models .

Anticancer Properties

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid has been investigated for its anticancer potential. It has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines. The mechanism involves the modulation of transcription factors such as GATA4 and NKX2-5, which are crucial for cancer cell survival and proliferation .

Case Studies

-

Inhibition of GATA4-NKX2-5 Transcriptional Synergy :

A study explored the compound's ability to inhibit the transcriptional synergy between GATA4 and NKX2-5, which is vital for cardiac function and tumor progression. The compound exhibited an IC50 value of approximately 3 μM, indicating potent inhibitory activity . -

Cytotoxicity Assessment :

In a comparative study, 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated selective cytotoxicity with minimal effects on normal cells, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid contributes significantly to its biological activity. A SAR analysis revealed that modifications to the isoxazole ring or the nitrophenyl substituent could enhance or diminish its inhibitory effects on target enzymes .

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid | C₁₁H₁₀N₂O₄ | Enzyme inhibitor, anti-inflammatory, anticancer |

| 5-Methylisoxazole-4-carboxylic acid | C₇H₇NO₄ | Lower bioactivity due to lack of nitro group |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | C₈H₈N₂O₄ | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.